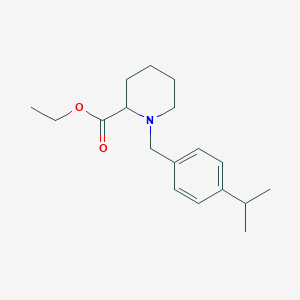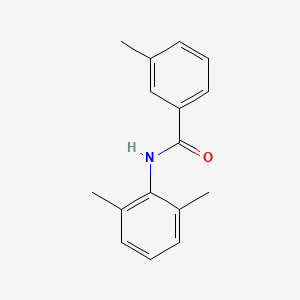![molecular formula C14H19NO B3835427 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3835427.png)
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Descripción general
Descripción
8-methyl-3-phenyl-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a cyclic ketone. This reaction is often catalyzed by an acid or base to facilitate the formation of the bicyclic structure.
Reduction: The intermediate product from the cyclization reaction is then subjected to reduction conditions to introduce the hydroxyl group at the 3-position. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired this compound. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated bicyclic amine. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated bicyclic amines.
Substitution: Introduction of nitro, halogen, or other functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. It may exhibit activity as a neurotransmitter modulator or receptor agonist/antagonist.
Organic Synthesis: The unique bicyclic structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It may be used as a precursor in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane: Lacks the hydroxyl group at the 3-position.
3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Lacks the methyl group at the 8-position.
8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-3-ol: Contains an additional methyl group on the phenyl ring.
Uniqueness
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for interaction with biological targets, making it a compound of significant interest in various research fields.
Propiedades
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15-12-7-8-13(15)10-14(16,9-12)11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGGTCSQOZQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3835346.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835350.png)
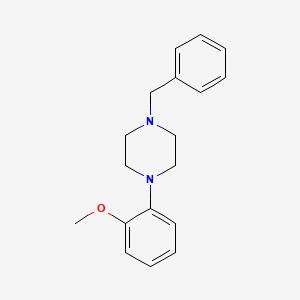
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3835361.png)
![1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3835366.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3835374.png)
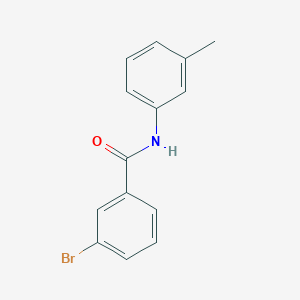
![2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835383.png)
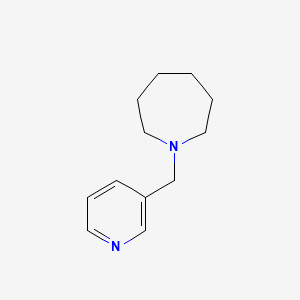
![4-({[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl)-2-methoxyphenol](/img/structure/B3835394.png)
![butyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B3835399.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3835413.png)
